molecular formula C17H11NO3 B295388 9-methoxy-6H-chromeno[4,3-b]quinolin-6-one

9-methoxy-6H-chromeno[4,3-b]quinolin-6-one

Cat. No. B295388
M. Wt: 277.27 g/mol
InChI Key: FSZGYVHMKUOTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methoxy-6H-chromeno[4,3-b]quinolin-6-one is a chemical compound that belongs to the class of quinoline derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 9-methoxy-6H-chromeno[4,3-b]quinolin-6-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which are involved in various biological processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
9-methoxy-6H-chromeno[4,3-b]quinolin-6-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain enzymes and proteins. In vivo studies have shown that it can reduce tumor growth in animal models and exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-methoxy-6H-chromeno[4,3-b]quinolin-6-one in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve the desired effect, which reduces the risk of toxicity and side effects. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 9-methoxy-6H-chromeno[4,3-b]quinolin-6-one. One direction is the development of more efficient synthesis methods that can yield higher yields of the compound. Another direction is the study of its potential applications in other scientific fields such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 9-methoxy-6H-chromeno[4,3-b]quinolin-6-one involves the condensation of 2-amino-3-cyano-4H-chromenes with 2-aminobenzophenones in the presence of a base. This reaction yields the desired compound, which can be purified using column chromatography or recrystallization.

Scientific Research Applications

9-methoxy-6H-chromeno[4,3-b]quinolin-6-one has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In biology, it has been studied for its potential use as a fluorescent probe for imaging biological systems. In chemistry, it has been used as a building block for the synthesis of other complex molecules.

properties

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

9-methoxychromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C17H11NO3/c1-20-11-6-7-14-10(8-11)9-13-16(18-14)12-4-2-3-5-15(12)21-17(13)19/h2-9H,1H3

InChI Key

FSZGYVHMKUOTJL-UHFFFAOYSA-N

SMILES

COC1=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C2C=C1

Canonical SMILES

COC1=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C2C=C1

Origin of Product

United States

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